molecular formula C13H14F2N2O2 B2444957 N1-cyclopentyl-N2-(2,4-difluorophenyl)oxalamide CAS No. 898356-42-8

N1-cyclopentyl-N2-(2,4-difluorophenyl)oxalamide

Cat. No.: B2444957
CAS No.: 898356-42-8
M. Wt: 268.264
InChI Key: WLPFYUKOGQGAJY-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-(2,4-difluorophenyl)oxamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyclopentyl group and a difluorophenyl group attached to an oxamide backbone, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(2,4-difluorophenyl)oxamide typically involves the reaction of cyclopentylamine with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product.

Industrial Production Methods

Industrial production of N-cyclopentyl-N’-(2,4-difluorophenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-(2,4-difluorophenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-cyclopentyl-N’-(2,4-difluorophenyl)oxamide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(2,4-difluorophenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N’-(2-fluorophenyl)oxamide
  • N-cyclopentyl-N’-(4-fluorophenyl)oxamide
  • N-cyclopentyl-N’-(2,4-dichlorophenyl)oxamide

Uniqueness

N-cyclopentyl-N’-(2,4-difluorophenyl)oxamide is unique due to the presence of two fluorine atoms on the aromatic ring, which enhances its chemical stability and biological activity compared to its mono-fluorinated or chlorinated analogs. The difluorophenyl group also imparts distinct electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-cyclopentyl-N'-(2,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O2/c14-8-5-6-11(10(15)7-8)17-13(19)12(18)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPFYUKOGQGAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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